molecular formula C8H7BrClNO2 B1503514 Ethyl 3-bromo-5-chloropicolinate CAS No. 1214357-95-5

Ethyl 3-bromo-5-chloropicolinate

Cat. No.: B1503514
CAS No.: 1214357-95-5
M. Wt: 264.5 g/mol
InChI Key: OCKDJRCBMZTVJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of ethyl picolinate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include ethyl 3-amino-5-chloropicolinate, ethyl 3-thio-5-chloropicolinate, and ethyl 3-alkoxy-5-chloropicolinate.

    Oxidation: Products include ethyl 3-bromo-5-chloropyridine-2-carboxylate oxides.

    Reduction: Products include ethyl picolinate.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-chloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine substituents can enhance the compound’s binding affinity to its molecular targets, leading to increased potency . The exact pathways involved vary depending on the specific biological context and target .

Comparison with Similar Compounds

Ethyl 3-bromo-5-chloropicolinate can be compared with other halogenated picolinates:

This compound is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-bromo-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKDJRCBMZTVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673288
Record name Ethyl 3-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214357-95-5
Record name Ethyl 3-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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